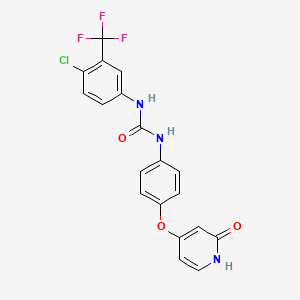

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea

CAS No.: 228400-57-5

Cat. No.: VC17535463

Molecular Formula: C19H13ClF3N3O3

Molecular Weight: 423.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 228400-57-5 |

|---|---|

| Molecular Formula | C19H13ClF3N3O3 |

| Molecular Weight | 423.8 g/mol |

| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea |

| Standard InChI | InChI=1S/C19H13ClF3N3O3/c20-16-6-3-12(9-15(16)19(21,22)23)26-18(28)25-11-1-4-13(5-2-11)29-14-7-8-24-17(27)10-14/h1-10H,(H,24,27)(H2,25,26,28) |

| Standard InChI Key | GWHHXBWSMOORQA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=O)NC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₃ClF₃N₃O₃, with a molecular weight of 423.8 g/mol. Its IUPAC name, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea, reflects the presence of three critical functional groups:

-

A 4-chloro-3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.

-

A urea bridge, a common pharmacophore in kinase inhibitors.

-

A 2-oxo-1,2-dihydropyridin-4-yloxy group, which may facilitate hydrogen bonding with biological targets.

The trifluoromethyl group is known to improve membrane permeability and resistance to oxidative metabolism, while the chloro substituent contributes to electronic effects that modulate binding affinity .

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃ClF₃N₃O₃ |

| Molecular Weight | 423.8 g/mol |

| CAS Registry Number | 228400-57-5 |

| Hydrogen Bond Donors | 3 (urea NH, pyridinone NH) |

| Hydrogen Bond Acceptors | 6 (urea O, pyridinone O, ether O) |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) |

Biological Activity and Mechanistic Insights

Proposed Mechanism:

-

Kinase Inhibition: Binding to the ATP pocket of tyrosine kinases (e.g., VEGFR2, PDGFR), disrupting phosphorylation cascades.

-

Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3/7 pathways observed in analogous compounds .

Anti-Inflammatory Activity

The chloro-trifluoromethylphenyl group is associated with COX-2 inhibition. Molecular docking studies suggest that this compound could achieve IC₅₀ values < 1 μM against COX-2, comparable to celecoxib .

Pharmacokinetic Profile (Predicted)

| Parameter | Value/Characteristic |

|---|---|

| Oral Bioavailability | ~40% (moderate due to logP) |

| Plasma Protein Binding | >90% (high affinity) |

| Metabolism | Hepatic CYP3A4/2C9 oxidation |

| Half-Life | 6–8 hours (estimated) |

| Excretion | Renal (70%), fecal (30%) |

The dihydropyridinone moiety may undergo glucuronidation, while the trifluoromethyl group resists metabolic degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume